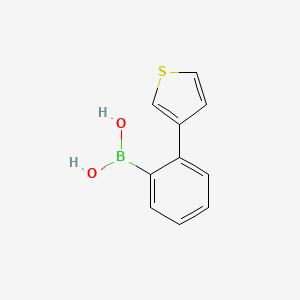
2-(3-Thienyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Thienyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a thienyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Thienyl)phenylboronic acid typically involves the reaction of 3-thienylboronic acid with a phenyl halide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Thienyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: The thienyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Phenols.
Reduction: Boronates.
Substitution: Various substituted thienyl and phenyl derivatives.
Applications De Recherche Scientifique
2-(3-Thienyl)phenylboronic acid has numerous applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Medicine: Explored for its role in developing boron-containing drugs for cancer therapy.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(3-Thienyl)phenylboronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electron-donating properties of the thienyl and phenyl groups, which stabilize the intermediate complexes .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 3-Thienylboronic acid
- 4-(2-Thienyl)phenylboronic acid
Comparison: 2-(3-Thienyl)phenylboronic acid is unique due to the presence of both a thienyl and phenyl group, which provides distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where the combination of these groups can enhance the reactivity and selectivity of the reaction compared to simpler boronic acids .
Propriétés
Formule moléculaire |
C10H9BO2S |
|---|---|
Poids moléculaire |
204.06 g/mol |
Nom IUPAC |
(2-thiophen-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7,12-13H |
Clé InChI |
DQEATGPICVBVKP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C2=CSC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


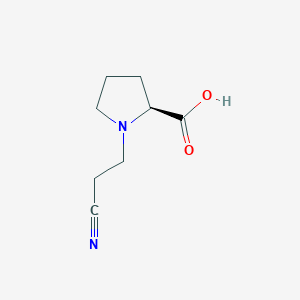
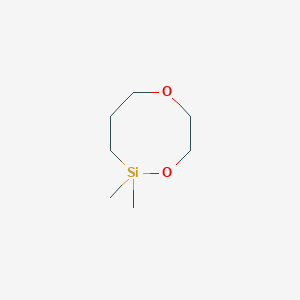

![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
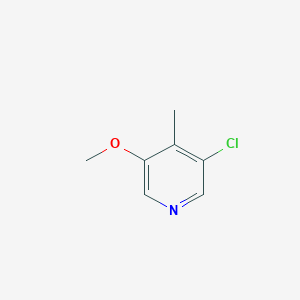

![3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11718476.png)

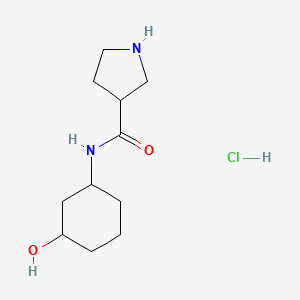
![tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride](/img/structure/B11718486.png)
![1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone](/img/structure/B11718488.png)
